molecular formula C19H25Cl2N3 B13630679 2-(1-butyl-5-phenyl-1H-1,3-benzodiazol-2-yl)ethan-1-aminedihydrochloride

2-(1-butyl-5-phenyl-1H-1,3-benzodiazol-2-yl)ethan-1-aminedihydrochloride

Cat. No.: B13630679
M. Wt: 366.3 g/mol
InChI Key: LJRFGLWZAZOFHQ-UHFFFAOYSA-N
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Description

2-(1-butyl-5-phenyl-1H-1,3-benzodiazol-2-yl)ethan-1-aminedihydrochloride is a chemical compound that belongs to the class of benzodiazoles Benzodiazoles are heterocyclic compounds containing a benzene ring fused to an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-butyl-5-phenyl-1H-1,3-benzodiazol-2-yl)ethan-1-aminedihydrochloride typically involves the following steps:

    Formation of the Benzodiazole Core: The benzodiazole core can be synthesized by the condensation of o-phenylenediamine with a carboxylic acid derivative, such as benzoic acid, under acidic conditions.

    Alkylation: The benzodiazole core is then alkylated using an appropriate alkyl halide, such as butyl bromide, in the presence of a base like potassium carbonate.

    Amination: The resulting alkylated benzodiazole is then reacted with an amine, such as ethylamine, to introduce the ethan-1-amine group.

    Formation of the Dihydrochloride Salt: Finally, the compound is treated with hydrochloric acid to form the dihydrochloride salt.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-scale equipment for reactions, purification, and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-(1-butyl-5-phenyl-1H-1,3-benzodiazol-2-yl)ethan-1-aminedihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine group, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Oxidized derivatives of the benzodiazole ring.

    Reduction: Reduced forms of the benzodiazole ring or the amine group.

    Substitution: Substituted derivatives at the amine group.

Scientific Research Applications

2-(1-butyl-5-phenyl-1H-1,3-benzodiazol-2-yl)ethan-1-aminedihydrochloride has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe due to the benzodiazole core.

    Medicine: Explored for its potential pharmacological activities, including antimicrobial and anticancer properties.

Mechanism of Action

The mechanism of action of 2-(1-butyl-5-phenyl-1H-1,3-benzodiazol-2-yl)ethan-1-aminedihydrochloride involves its interaction with specific molecular targets. The benzodiazole core can interact with various enzymes and receptors, potentially inhibiting their activity. The amine group may also play a role in binding to biological targets, enhancing the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

    1,3,5-Tris(1-phenyl-1H-benzimidazol-2-yl)benzene: Another benzodiazole derivative with applications in organic electronics.

    2-(3,5-dimethyl-1H-pyrazol-1-yl)imidazo[2,1-b][1,3,4]thiadiazole: A compound with similar heterocyclic structure and potential biological activities.

Uniqueness

2-(1-butyl-5-phenyl-1H-1,3-benzodiazol-2-yl)ethan-1-aminedihydrochloride is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to other benzodiazole derivatives. Its combination of a butyl group, phenyl group, and ethan-1-amine group makes it a versatile compound for various applications.

Properties

Molecular Formula

C19H25Cl2N3

Molecular Weight

366.3 g/mol

IUPAC Name

2-(1-butyl-5-phenylbenzimidazol-2-yl)ethanamine;dihydrochloride

InChI

InChI=1S/C19H23N3.2ClH/c1-2-3-13-22-18-10-9-16(15-7-5-4-6-8-15)14-17(18)21-19(22)11-12-20;;/h4-10,14H,2-3,11-13,20H2,1H3;2*1H

InChI Key

LJRFGLWZAZOFHQ-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C2=C(C=C(C=C2)C3=CC=CC=C3)N=C1CCN.Cl.Cl

Origin of Product

United States

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